Sdpflrfamide

Receptor binding Radioreceptor assay Structure-activity relationship

Sdpflrfamide (Ser-Asp-Pro-Phe-Leu-Arg-Phe-NH₂, CAS 110325-86-5, MW 880 g/mol) is an endogenous heptapeptide of the FMRFamide-related peptide (FaRP) family originally purified from the central nervous system of the freshwater snail Lymnaea stagnalis. It serves as an inhibitory neurotransmitter/modulator at defined molluscan synapses and belongs to the X-DPFLRFamide subfamily alongside GDPFLRFamide, NDPFLRFamide, and pQDPFLRFamide.

Molecular Formula C42H61N11O10
Molecular Weight 880 g/mol
CAS No. 110325-86-5
Cat. No. B018029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdpflrfamide
CAS110325-86-5
SynonymsSDPFLRFamide
Ser-As-Pro-Phe-Leu-Arg-Phe-amide
seryl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanyl-amide
Molecular FormulaC42H61N11O10
Molecular Weight880 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C42H61N11O10/c1-24(2)19-30(38(60)48-28(15-9-17-47-42(45)46)37(59)49-29(35(44)57)20-25-11-5-3-6-12-25)50-39(61)31(21-26-13-7-4-8-14-26)51-40(62)33-16-10-18-53(33)41(63)32(22-34(55)56)52-36(58)27(43)23-54/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,57)(H,48,60)(H,49,59)(H,50,61)(H,51,62)(H,52,58)(H,55,56)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
InChIKeyACTMUKLKAJMUEA-MRNVWEPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sdpflrfamide (CAS 110325-86-5): A Molluscan Heptapeptide Neuropeptide for FMRFamide Family Research


Sdpflrfamide (Ser-Asp-Pro-Phe-Leu-Arg-Phe-NH₂, CAS 110325-86-5, MW 880 g/mol) is an endogenous heptapeptide of the FMRFamide-related peptide (FaRP) family originally purified from the central nervous system of the freshwater snail Lymnaea stagnalis [3]. It serves as an inhibitory neurotransmitter/modulator at defined molluscan synapses and belongs to the X-DPFLRFamide subfamily alongside GDPFLRFamide, NDPFLRFamide, and pQDPFLRFamide [1]. Its N-terminal Ser-Asp-Pro extension confers distinct receptor pharmacology and neuronal response profiles compared to tetrapeptide family members such as FMRFamide and FLRFamide [2].

Endogenous molluscan neuropeptide (Lymnaea, Helix)
Heptapeptide FMRFamide subfamily (X-DPFLRFamide)
N-terminal extension confers distinct receptor pharmacology

Why Sdpflrfamide Cannot Be Substituted by FMRFamide or Other FaRP Family Members


Within the FMRFamide peptide family, N-terminal extension dramatically alters receptor pharmacology. In Helix aspersa brain membrane radioreceptor assays, SDPFLRFamide exhibits an IC₅₀ of 15 μM—approximately 28-fold weaker than FMRFamide (IC₅₀ 0.53 μM) [1]. Furthermore, at identifiable Lymnaea synapses, SDPFLRFamide/GDPFLRFamide selectively reproduce only the inhibitory component of the biphasic neuronal response (threshold ~10⁻⁹ M), whereas FMRFamide and FLRFamide additionally evoke a depolarizing component at concentrations ≥10⁻⁴ M [2]. These receptor-level and circuit-level divergences mean that FMRFamide, FLRFamide, GDPFLRFamide, or other heptapeptide analogs cannot serve as functional substitutes for SDPFLRFamide in experimental paradigms requiring precise recapitulation of endogenous heptapeptide signaling.

SDPFLRFamide
FMRFamide / tetrapeptide FaRPs
Receptor binding affinity differs substantially; N-terminal extension may reduce competitive displacement compared to tetrapeptides.
Inhibitory synaptic response profile is distinct; may not replicate the depolarizing component observed with FMRFamide/FLRFamide.
Cardiac potency rank order is species-dependent; heptapeptide class effects do not directly transfer across molluscan models.

Sdpflrfamide Comparative Evidence: Quantitative Differentiation from FMRFamide, GDPFLRFamide, and Tetrapeptide Analogs


Receptor Binding Affinity: SDPFLRFamide is ~28-Fold Weaker than FMRFamide at Helix Brain FMRFamide Receptors

In competitive displacement assays using ¹²⁵I-daYFnLRFamide on Helix aspersa brain membrane preparations, SDPFLRFamide requires a ~28-fold higher concentration than FMRFamide to achieve 50% radioligand displacement (IC₅₀ 15 μM vs 0.53 μM) [1]. The N-terminal Ser-Asp extension accounts for the majority of this affinity loss, as the core DPFLRFamide sequence alone (IC₅₀ 3.4 μM) is only ~6.4-fold weaker than FMRFamide [1]. This establishes that the full SDPFLRFamide heptapeptide does not productively interact with canonical FMRFamide receptors.

Receptor binding affinity
Head-to-head
IC₅₀ 15 μM (SDPFLRFamide) vs 0.53 μM (FMRFamide); ~28-fold weaker
Affinity difference supports N-terminal extension SAR interpretation.
Helix brain membrane, ¹²⁵I-daYFnLRFamide, 0°C, pH 7.9.
Receptor binding Radioreceptor assay Structure-activity relationship

Neuronal Inhibitory Potency: SDPFLRFamide is ~10-Fold More Potent than FMRFamide at Lymnaea Agp Synapses

Focal pressure application of SDPFLRFamide/GDPFLRFamide onto Agp cluster neurons and RPeD1 in Lymnaea stagnalis CNS closely mimics the endogenous inhibitory postsynaptic response with a threshold concentration of 10⁻⁹ M, and this inhibition is accompanied by an increase in membrane conductance [1]. In contrast, FMRFamide is approximately one order of magnitude less potent at eliciting this inhibitory response (threshold ~10⁻⁸ M) [1]. Furthermore, FMRFamide and FLRFamide—but not SDPFLRFamide or GDPFLRFamide—can reproduce the initial depolarizing component of the biphasic RPeD1 response, and only at concentrations ≥10⁻⁴ M [1].

Inhibitory threshold
Head-to-head
SDPFLRFamide threshold 10⁻⁹ M; FMRFamide ~10⁻⁸ M (inhibitory component only)
Supports selective inhibitory signaling interpretation without depolarizing component.
Lymnaea Agp neurons, focal pressure application.
Synaptic pharmacology Inhibitory neurotransmission Electrophysiology

Cardiac Pharmacology: Heptapeptide FaRPs (Including SDPFLRFamide) are More Potent Cardioexcitators than Tetrapeptides in Helix

When all seven endogenous Helix aspersa FMRFamide-related peptides plus two SCPs were tested on isolated perfused Helix ventricles, the five heptapeptide amides (pQDPFLRFamide, NDPFLRFamide, NDPYLRFamide, SDPFLRFamide, and SEPYLRFamide) were equipotent with each other and were more potent cardioexcitatory agents than the two tetrapeptide amides FMRFamide and FLRFamide [1]. This potency ranking is specific to Helix; in the cephalopod Eledone cirrosa ventricle, the order is reversed—FMRFamide is the most potent, FLRFamide is slightly less potent, and the heptapeptides are the least potent [1].

Cardiac potency rank
Class-level
Heptapeptide class rank 2 in Helix ventricle (heptapeptides > tetrapeptides); reversed in Eledone
Species-dependent potency inversion supports cross-phylum pharmacological profiling.
Isolated perfused Helix ventricle; rank order context-dependent.
Cardioactivity Isolated heart preparation Peptide potency ranking

Selective Inhibitory Neurotransmission: SDPFLRFamide Mimics Only the Inhibitory Component of VD4 Interneuron Signaling

The Lymnaea visceral dorsal 4 (VD4) interneuron produces both excitatory and inhibitory postsynaptic effects on its target cells. Exogenous application of SDPFLRFamide and GDPFLRFamide could mimic only the inhibitory (not the excitatory) effects of VD4 stimulation on postsynaptic cells [1]. The excitatory component is instead mediated by glutamate [1]. In contrast, FMRFamide and FLRFamide produce broader signaling profiles that include depolarizing responses on RPeD1 (at ≥10⁻⁴ M) that are not reproduced by SDPFLRFamide [2]. This demonstrates a qualitative, not merely quantitative, difference in synaptic pharmacology.

Synaptic mimicry specificity
Cross-study comparable
Reproduces only inhibitory component of VD4 interneuron; excitatory component mediated by glutamate
Selective inhibitory mimicry supports co-transmission dissection studies.
Lymnaea VD4→RPeD1, RPeD2/3; FMRFamide evokes additional depolarization.
Neurotransmitter identification Inhibitory synapse Co-transmission

Genomic Architecture: SDPFLRFamide Copy Number and Encoding Strategy Differentiate It from GDPFLRFamide

In Lymnaea stagnalis, SDPFLRFamide and GDPFLRFamide are encoded contiguously by a single exon located 3′ to the FMRFamide coding region within a larger gene [1]. This exon contains 6 copies of SDPFLRFamide and 7 copies of GDPFLRFamide, plus three additional novel peptides (EFFPLamide, SDPYLFRamide, SDPFFRFamide) [1]. This contiguous encoding strategy contrasts sharply with the tetrapeptide FMRFamide precursor protein, in which peptides are separated by more complex processing sites [1]. The differential copy number (6 vs 7) and the contiguous arrangement provide a structural basis for distinguishing SDPFLRFamide from its closest homolog, GDPFLRFamide, at the genomic level.

Gene copy number
Head-to-head
6 copies (SDPFLRFamide) vs 7 (GDPFLRFamide) in contiguous heptapeptide exon
Copy number distinction informs quantitative probe design and expression normalization.
Lymnaea genomic DNA; contiguously encoded unlike FMRFamide precursor.
Gene structure Peptide precursor Molecular evolution

Recommended Application Scenarios for Sdpflrfamide Based on Comparative Evidence


Selective Inhibitory Neuromodulation in Molluscan Central Nervous System Preparations

SDPFLRFamide is the preferred tool for experiments requiring selective inhibitory peptidergic signaling without confounding excitatory/depolarizing responses. Its threshold of 10⁻⁹ M for mimicking endogenous heptapeptide-mediated inhibition on identified Lymnaea neurons and its ~10-fold greater inhibitory potency versus FMRFamide make it uniquely suited for studies on peptidergic inhibitory neurotransmission, co-transmitter identification, and network-level modulation in gastropod CNS preparations. FMRFamide or FLRFamide should be avoided in these paradigms due to their additional depolarizing actions at ≥10⁻⁴ M [REFS-2; REFS-3].

Heptapeptide-Specific Structure-Activity Relationship (SAR) Studies in Molluscan Models

For SAR programs investigating the role of N-terminal extensions in FMRFamide receptor pharmacology, SDPFLRFamide provides a critical reference point. Its 28-fold weaker binding affinity (IC₅₀ 15 μM) compared to FMRFamide (IC₅₀ 0.53 μM) at Helix brain receptors allows systematic evaluation of how the Ser-Asp-Pro N-terminal motif reduces receptor interaction, enabling design of analogs with tuned affinities. Its equipotency with other heptapeptide FaRPs in Helix cardiac assays further validates its use as a representative heptapeptide standard in SAR panels.

Gene Expression and Immunohistochemical Studies Targeting the Lymnaea Heptapeptide Precursor

In molecular studies of the Lymnaea FMRFamide gene locus, SDPFLRFamide is distinguishable from GDPFLRFamide by its 6:7 copy number ratio within the shared heptapeptide-encoding exon . This differential copy number must be accounted for when designing quantitative in situ hybridization probes, qPCR primers, or when interpreting mass spectrometry-based peptide quantification from Lymnaea CNS extracts. The contiguous encoding strategy (unlike the tetrapeptide FMRFamide precursor) also informs antibody epitope selection for immunohistochemical localization studies .

Cross-Phylum Comparative Neuropeptide Pharmacology

SDPFLRFamide serves as a key comparator in cross-phylum studies of RFamide peptide function. In Helix gastropod ventricle, heptapeptides (including SDPFLRFamide) are more potent than tetrapeptides, whereas in the cephalopod Eledone, the potency order is reversed (FMRFamide > FLRFamide > heptapeptides) . This species-dependent potency inversion makes SDPFLRFamide an essential probe for evolutionary neurobiology studies examining how N-terminal extension modulates receptor selectivity across molluscan taxa .

Application
Selection Property
Validation Focus
Inhibitory peptidergic signaling studies in gastropod CNS
Inhibitory-component selectivity without depolarizing response
Synaptic response threshold and conductance change
Heptapeptide SAR programs
N-terminal Ser-Asp-Pro motif for receptor interaction modulation
Affinity shift relative to tetrapeptide controls (context-dependent)
Gene expression and IHC studies on Lymnaea precursor
Copy number distinction from closest homolog
Probe specificity and signal quantification
Cross-phylum neuropeptide pharmacology
Species-dependent heptapeptide potency rank order
Cardiac assay rank verification in target species
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